molecular formula C13H26N2O4S B2710678 tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate CAS No. 1233958-40-1

tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate

Cat. No. B2710678
CAS RN: 1233958-40-1
M. Wt: 306.42
InChI Key: WRMLDHNUAPPMAD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate, also known as TIPS-pip, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C14H28N2O4S.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biologically Active Compounds

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in synthesizing biologically active compounds like crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a multi-step process, confirming its structure through MS and 1 HNMR spectrum (Kong et al., 2016).

  • Intermediate for Anticancer Drugs

    Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a similar compound, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. Its structure was confirmed by 1 H NMR, playing a role in developing drugs for depression, cerebral ischemia, and analgesics (Zhang et al., 2018).

  • Key Intermediate in Vandetanib Synthesis

    Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another similar compound, is the key intermediate in synthesizing Vandetanib. It is synthesized from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution. The structure and synthetic route were determined by MS and 1HNMR (Wang et al., 2015).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity: Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by spectroscopic methods and single crystal XRD. It exhibited poor antibacterial but moderate anthelmintic activity, indicating potential use in specific therapeutic areas (Sanjeevarayappa et al., 2015).

Chemical Properties and Synthesis Optimization

  • X-ray Studies of Derivatives: X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provide insights into their molecular structure and packing, driven by strong O-H...O=C hydrogen bonds. This knowledge aids in understanding the chemical properties and potential applications of these compounds (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 4-(propan-2-ylsulfonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-6-8-15(9-7-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMLDHNUAPPMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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